molecular formula C11H15N3 B1426479 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole CAS No. 1495296-48-4

2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole

Cat. No.: B1426479
CAS No.: 1495296-48-4
M. Wt: 189.26 g/mol
InChI Key: FYPFZIWUUJPLNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole is 189.26 g/mol. The compound is a heterocyclic organic compound comprising two fused pyrrole rings and a pyridine ring.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, similar compounds have been studied. For instance, N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole and its derivatives have been synthesized through various methods, demonstrating versatility in chemical reactions. For instance, the catalytic asymmetric intramolecular cycloaddition of azomethine ylides, using copper-bisphosphine complexes, achieved the synthesis of optically active octahydropyrrolo[3,2-c]pyridine derivatives (Oderaotoshi et al., 2006). Additionally, green synthesis methods have been employed to create highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives in subcritical water, offering an eco-friendly alternative to traditional solvent-based reactions (Nural et al., 2018).

Biological and Pharmaceutical Applications

This compound scaffolds have shown potential in various biological applications. A study highlighted their role in constructing ligands that exhibit high affinity to nicotinic acetylcholine receptors (nAChRs), with substitutions that can switch subtype selectivity (Bunnelle et al., 2009). This indicates their significance in developing treatments targeting the nervous system. Furthermore, the antimicrobial and antimycobacterial activities of octahydropyrrolo[3,4-c]pyrrole derivatives have been explored, showing effectiveness against various bacterial and fungal strains, including M. tuberculosis (Gemili et al., 2017).

Material Science and Engineering

In material science, octahydropyrrolo[3,4-c]pyrrole derivatives have been utilized in the fabrication of polymer solar cells. An n-type conjugated polyelectrolyte based on a pyrrolo[3,4-c]pyrrole-1,4-dione backbone demonstrated high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015). Additionally, novel electron-acceptor building blocks derived from pyrrolo[3,4-c]pyrrole have been incorporated into donor-acceptor polymers, achieving record high electron mobility in organic thin-film transistors (Sun et al., 2014).

Properties

IUPAC Name

5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-13-11(3-1)14-7-9-5-12-6-10(9)8-14/h1-4,9-10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFZIWUUJPLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole

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